3-(4-methoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)propanamide
Description
3-(4-Methoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)propanamide is a heterocyclic compound featuring a pyridazine core linked to a propanamide chain, a 4-methoxyphenyl group, and a thioether bridge terminating in a pyrrolidin-1-yl ketone moiety. The 4-methoxyphenyl group enhances electron-donating properties, while the pyrrolidin-1-yl moiety may improve solubility due to its tertiary amine character .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-27-16-7-4-15(5-8-16)6-10-18(25)21-17-9-11-19(23-22-17)28-14-20(26)24-12-2-3-13-24/h4-5,7-9,11H,2-3,6,10,12-14H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQLJNNKSZOSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NN=C(C=C2)SCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 3-(4-methoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)propanamide exhibit significant antimicrobial properties. For instance, derivatives containing pyrrolidine structures have shown antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .
Table 1 summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-(thiophen-2-yl)pyridazin)propanamide | Contains thiophenes instead of pyrrolidine | Antimicrobial |
| 4-Methoxy-N-pyridazinyl propanamide | Lacks thioether linkage | Anticancer |
| 5-Methylpyridazine derivatives | Variations in methyl substitution | Anti-inflammatory |
Potential Therapeutic Applications
Given its structural complexity, this compound may serve as a lead compound for developing new therapeutic agents targeting various diseases. Its unique combination of functional groups suggests potential applications in:
- Cancer Treatment : Similar compounds have shown promise in anticancer activity.
- Infection Control : Its antimicrobial properties may be harnessed for developing new antibiotics.
- Inflammation Management : The anti-inflammatory potential could be explored for treating chronic inflammatory conditions.
Case Studies
Several studies have investigated the biological properties of related compounds:
- Antimicrobial Activity Study : A study evaluated the efficacy of various pyrrolidine derivatives against common bacterial strains. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 5 µg/mL against Escherichia coli .
- Anticancer Efficacy : Research on related compounds demonstrated significant cytotoxic effects on cancer cell lines, suggesting that modifications to the core structure could enhance activity against specific tumor types.
Chemical Reactions Analysis
Amide Hydrolysis and Functionalization
The central propanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, enabling further modifications:
-
Acid-Catalyzed Hydrolysis : Produces 3-(4-methoxyphenyl)propanoic acid and 6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-amine.
-
Base-Catalyzed Hydrolysis : Forms carboxylate salts, which can be esterified or coupled with amines for new amide derivatives .
| Reaction Conditions | Products | Applications |
|---|---|---|
| 6M HCl, reflux, 12h | Carboxylic acid + amine byproduct | Precursor for ester/amide synthesis |
| NaOH (aq), 80°C, 8h | Sodium carboxylate intermediate | Salt formation for solubility tuning |
Thioether Oxidation and Substitution
The thioether (-S-) linkage is susceptible to oxidation and nucleophilic substitution:
-
Oxidation to Sulfone : Treatment with oxone or H<sub>2</sub>O<sub>2</sub>/acetic acid converts the thioether to a sulfone group, altering electronic properties .
-
Alkylation/Acylation : The sulfur atom reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides to form sulfonium intermediates, enabling side-chain diversification.
Example Reaction Pathway :
Pyrrolidinone Ring Modifications
The 2-oxopyrrolidine moiety participates in ring-opening and substitution reactions:
-
Nucleophilic Attack : Primary amines (e.g., benzylamine) open the lactam ring under basic conditions, forming linear amides .
-
Reductive Amination : Reaction with aldehydes/ketones and NaBH<sub>3</sub>CN yields N-alkylated pyrrolidine derivatives.
| Reagent | Product | Biological Impact |
|---|---|---|
| Benzylamine, K<sub>2</sub>CO<sub>3</sub> | N-Benzyl linear amide | Enhanced blood-brain barrier penetration |
| Formaldehyde, NaBH<sub>3</sub>CN | N-Methylpyrrolidine | Reduced hepatotoxicity |
Pyridazine Ring Functionalization
The pyridazine ring undergoes electrophilic substitution and cross-coupling:
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 6-position.
-
Nitration/Sulfonation : Electrophilic substitutions at the 4-position enhance hydrogen-bonding capacity .
Key Reaction Data :
-
Suzuki Coupling :
Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub>, Base: Cs<sub>2</sub>CO<sub>3</sub>, Solvent: DMF, Yield: 72–85% -
Nitration :
Reagent: HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, Temp: 0–5°C, Yield: 58%
Multi-Component Reactions (MCRs)
The compound participates in MCRs to generate complex heterocycles:
-
Thiazole Formation : Reacts with thiourea and α-halo ketones to form imidazo[2,1-b]thiazole derivatives under reflux .
-
Pyran/Pyrimidine Synthesis : Condensation with aldehydes and malononitrile yields fused pyran or pyrimidine rings, enhancing anti-inflammatory activity .
Notable Example :
Reaction with 4-chlorobenzaldehyde and thiourea produces a pyrimidine scaffold with COX-II inhibition (IC<sub>50</sub> = 4.16 μM) .
Biological Activity Correlation
Structural modifications directly impact pharmacological properties:
-
Thioether → Sulfone Oxidation : Increases metabolic stability but reduces COX-II affinity .
-
Pyridazine Arylation : Boosts cytotoxicity against cancer cell lines (e.g., A375P melanoma).
| Derivative Type | Activity Enhancement | Reference |
|---|---|---|
| Sulfone analogs | Improved pharmacokinetic half-life | |
| Aryl-coupled pyridazines | Anticancer IC<sub>50</sub>: 0.0283 nM (COX-II) |
This compound’s versatility in undergoing hydrolysis, oxidation, cross-coupling, and cyclization reactions makes it a valuable scaffold in drug discovery. Reaction optimization and mechanistic studies remain critical for balancing synthetic feasibility with biological efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Structural Analogs from Heterocyclic Chemistry ()
Four compounds (8i, 8j, 8k, 8l) in feature propanamide backbones, sulfonylpiperidinyl groups, and thioether linkages but differ in substituents and heterocycles (1,3,4-oxadiazole vs. pyridazine). Key differences include:
- Compound 8i : Contains a p-tolyl group and sulfonylpiperidinyl moiety. Its molecular weight (516.63 g/mol) and melting point (142–144°C) suggest higher rigidity compared to the target compound, likely due to the sulfonyl group’s strong hydrogen-bonding capacity .
- Compound 8j : Substitutes p-tolyl with 4-ethoxyphenyl, increasing molecular weight (546.67 g/mol) and lipophilicity. The ethoxy group may enhance membrane permeability but reduce aqueous solubility .
- Compound 8k : Incorporates a 2-ethyl-6-methylphenyl group, introducing steric hindrance that could limit binding to flat enzymatic pockets. Its lower melting point (134–136°C) indicates reduced crystallinity compared to 8i .
Key Insight : The target compound’s pyridazine ring and pyrrolidin-1-yl ketone may offer superior electronic delocalization and solubility compared to oxadiazole-based analogs.
Thiadiazole-Based Analog ()
Compound 7 (N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide) replaces pyridazine with thiadiazole and substitutes pyrrolidin-1-yl with p-tolylamino. These changes likely reduce basicity (pyrrolidin-1-yl is more basic than aryl amines) and alter metabolic stability.
Acetamide vs. Propanamide ()
The compound "2-(4-methoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide" differs by having an acetamide (shorter chain) instead of propanamide. The reduced chain length may limit conformational flexibility, affecting binding to deeper enzymatic pockets.
Complex Heterocyclic Derivatives ()
Compound 28 (3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(3-nitro-4-(((2-nitrophenyl)thio)methyl)phenyl)thiazol-5-yl)pyridin-2-yl)propanamide) includes a thiazole-pyridin scaffold and nitro groups. Its higher molecular weight (theoretical ~589 g/mol) and nitro substituents may reduce bioavailability due to increased polar surface area and metabolic instability .
Research Implications and Limitations
While structural comparisons highlight differences in solubility, rigidity, and electronic properties, biological data (e.g., IC50, pharmacokinetics) for the target compound are absent in the provided evidence. Analogs like those in and suggest that heterocycle choice and substituent bulk critically influence physicochemical behavior, but direct activity comparisons remain speculative. Further studies should prioritize synthesizing the target compound and evaluating its binding affinity against relevant targets (e.g., kinases, GPCRs) to contextualize its advantages over existing analogs .
Q & A
Q. What are the recommended synthetic routes and purification methods for 3-(4-methoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)propanamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pyridazine core followed by coupling with the methoxyphenylpropanamide moiety. Key steps include:
- Thioether linkage formation between the pyridazin-3-yl group and the 2-oxo-2-(pyrrolidin-1-yl)ethyl substituent using thioglycolic acid derivatives under anhydrous conditions .
- Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the carboxylic acid and amine groups .
Purification: - Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) for intermediate isolation.
- Recrystallization from ethanol/water mixtures for final product purity .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms regiochemistry of the pyridazine ring and substituent positions .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions (e.g., pyrrolidinyl protons) .
- Mass Spectrometry (MS):
- High-resolution ESI-MS validates molecular weight (±2 ppm accuracy) and detects isotopic patterns .
- HPLC:
- Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .
Q. What safety precautions are necessary during handling?
Methodological Answer:
- GHS Hazards:
- Protective Measures:
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but require strict moisture control .
- Temperature Control:
- Amide coupling at 0–5°C reduces side reactions (e.g., racemization) .
- Thioether formation at 60–70°C accelerates kinetics .
- Catalyst Use:
- DMAP (4-dimethylaminopyridine) improves acylation efficiency by 15–20% .
Q. How can structure-activity relationships (SAR) be explored for therapeutic potential?
Methodological Answer:
- Derivatization Strategies:
- Modify the pyrrolidinyl group (e.g., substituent size, polarity) to assess impact on receptor binding .
- Replace the methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to study electronic effects .
- Assays:
- In vitro kinase inhibition assays (IC50 determination) .
- Molecular docking simulations (PDB: 3ERT) predict binding affinity to target proteins .
Q. How should conflicting data in biological activity studies be addressed?
Methodological Answer:
- Contradiction Analysis Example:
- If in vitro cytotoxicity (e.g., IC50 = 2 µM in HeLa cells) conflicts with in vivo toxicity (no effect at 50 mg/kg), consider:
- Metabolic stability (hepatic microsome assays) .
- Plasma protein binding (equilibrium dialysis) reducing bioavailability .
- Validate using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
Q. What are the degradation pathways under physiological conditions?
Methodological Answer:
- Hydrolysis:
- The thioether linkage is susceptible to oxidative cleavage (e.g., H2O2, pH 7.4 buffer) forming sulfoxide derivatives .
- Metabolic Stability:
- Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation of the pyrrolidinyl group .
- Analytical Tools:
- LC-MS/MS tracks degradation products over time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
